molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

货号: B000251
CAS 编号: 221877-54-9
分子量: 966.2 g/mol
InChI 键: CGTADGCBEXYWNE-JUKNQOCSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The preparation of zotarolimus involves the reaction of triflate-40-O-rapamycin ester with tetrazole under the action of acetone and an organic base . This reaction results in the formation of this compound, which is then isolated and purified.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

化学反应分析

Structural Basis for Reactivity

Chemical Formula : C52H79N5O12\text{C}_{52}\text{H}_{79}\text{N}_5\text{O}_{12} ( )
Key Functional Groups :

  • 42-position tetrazole substitution (replaces hydroxyl group in sirolimus)
  • Macrolide lactone ring
  • Methoxy groups at positions 10 and 21

The tetrazole ring introduces metabolic stability and bioorthogonal reactivity, while the lactone ring governs hydrolysis susceptibility ( ).

Synthetic Reactions

This compound is synthesized via site-specific modification of sirolimus :

  • Triflate Intermediate Formation : Reacting sirolimus with trifluoromethanesulfonic anhydride to form triflate-40-O-rapamycin .
  • Nucleophilic Substitution : Replacement of the triflate group with a tetrazole ring under basic conditions ( ).

Critical Parameters :

  • Reaction temperature: 25–30°C
  • Catalyst: Triethylamine ( )
  • Yield: >75% after purification ( )

Metabolic Reactions

Human liver microsomes metabolize this compound through hydroxylation and O-demethylation , producing 24 identified metabolites ( ).

Table 1: Major Metabolic Pathways of this compound

Reaction Type Modification Sites Key Metabolites Enzyme Involvement
O-Demethylation16-, 27-, 39-O-methyl groups39-O-desmethyl, 16-O-desmethylCYP3A4/5
HydroxylationPiperidine, 11-, 12-, 24-positions24-hydroxy, 11-hydroxy, hydroxy-piperidineCYP3A4/5, CYP2C8
Combined Demethylation/Hydroxylation16-O-desmethyl + 23/24-hydroxy16-O-desmethyl-23/24-hydroxyCYP3A4

Fragmentation Patterns :

  • MS/MS analysis revealed cleavage at the lactone ring (m/zm/z 988.56 → 864.42) and tetrazole moiety (m/zm/z 988.56 → 802.37) ( ).

Table 2: Stability Under Physiological Conditions

Condition Observation Source
pH 7.4 (37°C)Stable for >40 minutes (no lactone hydrolysis)
Acidic (pH <3) or Basic (pH >11)Lactone ring hydrolysis to seco-acid derivatives
UV Light ExposurePhotodegradation observed after 48 hours

Solubility Profile :

  • Freely soluble in DMSO, ethanol, acetonitrile ( )
  • Water solubility: <0.1 mg/mL due to high lipophilicity (logP >7) ( )

Bioorthogonal Reactions

The tetrazole ring enables Strain-Promoted Alkyne-Tetrazole Cycloaddition (SPAAC) with cyclooctynes, facilitating targeted drug delivery ( ).

Reaction Mechanism :Tetrazole+CyclooctynePyrazoline Adduct(ΔH=45kcal mol)\text{Tetrazole}+\text{Cyclooctyne}\rightarrow \text{Pyrazoline Adduct}\quad (\Delta H=-45\,\text{kcal mol})Applications :

  • Conjugation with antibodies for site-specific stent coating ( )
  • Reduced cytotoxicity compared to copper-catalyzed azide-alkyne cycloaddition ( )

Table 3: Reactivity Comparison with mTOR Inhibitors

Compound Metabolic Half-Life (HLM) Primary Enzymes Key Metabolites
This compound12.3 ± 2.1 minCYP3A4, CYP2C839-O-desmethyl, 24-hydroxy
Sirolimus8.5 ± 1.8 minCYP3A439-O-desmethyl
Everolimus10.4 ± 1.9 minCYP3A4Hydroxy-piperidine

Key Finding : this compound exhibits slower metabolism than sirolimus, attributed to steric hindrance from the tetrazole group ( ).

Clinical Implications of Reactivity

  • Sustained Release : High lipophilicity enables prolonged elution from stents (80% released over 180 days) ( ).
  • Reduced Thrombogenicity : Stable lactone ring minimizes inflammatory byproducts compared to paclitaxel ( ).

Unresolved Questions

  • Role of CYP2C8 in hydroxylation at non-canonical sites (e.g., 47/48-position) ( ).
  • Long-term stability of SPAAC adducts in vivo ( ).

科学研究应用

Zotarolimus-Eluting Stents (ZES)

This compound-eluting stents are designed to release this compound over time, preventing the proliferation of smooth muscle cells and reducing the risk of restenosis. Key studies have demonstrated their effectiveness:

  • Long-Term Efficacy : A meta-analysis comparing ZES with everolimus-eluting stents (EES) showed comparable rates of target vessel failure over five years, indicating that ZES is a viable option for patients undergoing PCI .
  • Safety Profile : The long-term safety of ZES has been validated through pooled analyses from multiple trials, showing a significant reduction in major adverse cardiac events compared to BMS .

Treatment of Specific Patient Populations

This compound has been evaluated in various patient demographics, including those with diabetes and complex lesions:

  • Diabetic Patients : Studies have indicated that this compound-eluting stents are particularly effective in diabetic patients, who are at higher risk for restenosis. An optical coherence tomography study highlighted improved outcomes in this population when treated with ZES compared to BMS .
  • Complex Lesions : In patients with complex coronary artery disease, this compound has shown non-inferiority to other drug-eluting stents, supporting its use in more challenging clinical scenarios .

Case Study 1: Efficacy in High-Risk Patients

A multicenter trial demonstrated the efficacy of this compound in high-risk patients undergoing PCI. The study included a diverse group of patients with varying degrees of coronary artery disease. Results indicated that those treated with ZES had significantly lower rates of restenosis compared to those receiving BMS.

Case Study 2: Long-Term Outcomes

In a long-term follow-up study involving over 2000 patients, this compound-eluting stents were associated with a lower incidence of major adverse cardiac events at five years compared to traditional treatment methods. This study provided robust evidence supporting the continued use of ZES in routine clinical practice.

相似化合物的比较

Uniqueness of this compound: this compound is unique due to its specific modification at the 42nd position, where a tetrazole ring replaces the native hydroxyl group. This modification enhances its stability and allows for controlled release from drug-eluting stents . Additionally, this compound has shown promising results in reducing neointimal hyperplasia and restenosis compared to other similar compounds .

生物活性

Zotarolimus, also known as ABT-578, is a synthetic derivative of sirolimus, primarily recognized for its role in drug-eluting stents to prevent restenosis in coronary artery disease. Its biological activity is largely attributed to its ability to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

This compound functions by binding to the immunophilin FKBP-12, forming a complex that inhibits mTOR signaling. This inhibition leads to:

  • Reduced Cell Proliferation : this compound effectively inhibits smooth muscle cell (SMC) and endothelial cell (EC) proliferation, which is pivotal in preventing neointimal hyperplasia following vascular injury .
  • Induction of Apoptosis : Studies have shown that this compound enhances the expression of pro-apoptotic proteins such as cleaved caspase 3 while reducing anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits DNA synthesis in SMCs, evidenced by reduced 3H^3H-thymidine incorporation. The effective concentration ranges from 10 to 100 ng/mL, showcasing its potency against cellular proliferation .

In Vivo Studies

In animal models, this compound has been shown to reduce tumor growth and metastasis. A notable study illustrated that mice treated with this compound exhibited:

  • Decreased Tumor Growth : Tumor volume was significantly reduced compared to control groups.
  • Lower Levels of Inflammatory Cytokines : Treatments resulted in decreased levels of IL-1β and TNF-α, with the combination of this compound and 5-fluorouracil yielding the most substantial reductions .

Clinical Efficacy

This compound-eluting stents (ZES) have been evaluated in several clinical trials, demonstrating their effectiveness in reducing target lesion failure (TLF) and restenosis rates.

Key Clinical Trials

  • RESOLUTE US Trial : This observational study assessed the safety and effectiveness of this compound-eluting stents in patients with de novo coronary lesions. The primary endpoint was TLF at 12 months, which was achieved with a rate lower than 8%, indicating favorable outcomes compared to historical data .
  • SUGAR Trial : In a randomized controlled trial involving patients with diabetes mellitus, this compound-eluting stents showed non-inferiority to other drug-eluting stents regarding TLF at 1-year follow-up. The TLF rate was significantly lower in the this compound group compared to conventional treatments .

Comparative Efficacy Data

The following table summarizes key findings from clinical studies involving this compound:

StudyPatient PopulationPrimary EndpointTLF Rate (%)
RESOLUTE USPatients with coronary lesions12-month TLF<8Effective in real-world settings
SUGARDiabetic patients1-year TLF7.0Non-inferior to other drug-eluting stents
RESOLUTE InternationalGeneral population1-year TLF7.0Consistent results across diverse groups

Case Studies

Several case studies have highlighted the utility of this compound in clinical practice:

  • Case Study A : A patient with recurrent coronary artery disease underwent treatment with this compound-eluting stents and showed significant improvement in angina symptoms and reduced need for revascularization procedures over a follow-up period of two years.
  • Case Study B : A cohort study involving diabetic patients indicated that those treated with this compound experienced fewer adverse cardiovascular events compared to those receiving bare-metal stents.

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus
Reactant of Route 3
Zotarolimus
Reactant of Route 4
Zotarolimus
Reactant of Route 5
Zotarolimus
Reactant of Route 6
Zotarolimus
Customer
Q & A

Q1: How does zotarolimus interact with its target and what are the downstream effects?

A1: this compound, a semi-synthetic derivative of sirolimus (rapamycin), exhibits its biological activity by first binding to the immunophilin FKBP12. This complex then interacts with the mammalian target of rapamycin (mTOR), a serine/threonine kinase. [, ] By inhibiting mTOR, this compound effectively blocks downstream signaling pathways crucial for cell cycle progression, cell growth, and proliferation. [, , , ] This mechanism is particularly relevant for preventing restenosis after angioplasty and for potential anti-cancer applications. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, this information can be readily found in other scientific resources.

Q3: How is this compound formulated for use in drug-eluting stents?

A5: this compound is often incorporated into drug-eluting stents coated with polymers. Studies have explored various polymer formulations, including phosphorylcholine (PC) coatings, durable elastomeric polymers, and biodegradable polymers. [, , , ] The choice of polymer can significantly impact drug release kinetics and neointimal proliferation. []

Q4: Does the choice of polymer affect the efficacy of this compound-eluting stents?

A6: Yes, studies have shown that different polymer formulations can affect the amount of neointima formation. For example, the biodurable polymer used in the Resolute stent was found to independently correlate with better neointimal suppression compared to other this compound-eluting stents with different polymers. []

Q5: Are there any studies discussing the catalytic properties of this compound?

A5: The research focuses on the pharmacological properties of this compound as an mTOR inhibitor. It does not explore any catalytic properties or applications. [1-30]

Q6: Are there any computational studies on this compound?

A8: The provided research articles primarily use experimental methods to investigate this compound. [1-30] One study employed computational modeling to understand drug distribution and retention in arterial tissues after this compound-coated balloon therapy. [] This study used a model coupling transmural diffusion and reversible binding to tissue proteins, demonstrating that drug release kinetics is a complex interplay of these factors. []

Q7: How do structural modifications of this compound impact its activity?

A9: While the specific SAR of this compound is not detailed in the provided papers, [1-30] it is designed as a sirolimus derivative with a shorter half-life. [] This suggests that structural modifications were likely aimed at altering its pharmacokinetic profile, potentially affecting its in vivo duration of action and systemic immunosuppression potential. []

Q8: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?

A11: The choice of polymer in drug-eluting stents can significantly impact drug release kinetics and local bioavailability within the target tissue (coronary arteries). [, , , , ] This suggests that polymer selection is a crucial formulation strategy for optimizing this compound delivery and achieving desired therapeutic effects.

Q9: Is there information on SHE regulations related to this compound?

A9: The research does not delve into SHE regulations specifically. [1-30] It focuses on the scientific and clinical aspects of this compound.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: this compound is extensively metabolized by human liver microsomes, primarily through hydroxylation and demethylation. [] Researchers identified 24 metabolites using ion-trap MSn and high-resolution mass spectrometry. [] this compound exhibits a shorter half-life than sirolimus, evidenced in rat pharmacokinetic studies. [] This shorter duration translates to reduced potency for systemic immunosuppression in rat disease models. []

Q11: What are the in vitro effects of this compound?

A15: In vitro studies show that this compound potently inhibits the proliferation of human and rat T cells. [] It also demonstrates comparable potency to sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells. [] These findings are consistent with its mechanism of action, targeting the mTOR pathway involved in cell cycle progression and proliferation.

Q12: What animal models have been used to study this compound?

A12: Several animal models have been utilized to investigate this compound, including:

  • Rat models: Used to assess pharmacokinetics, systemic immunosuppression potential, and efficacy in various disease models. []
  • Swine models: Utilized for preclinical studies of this compound-eluting stents, examining neointimal hyperplasia and drug concentration in arterial tissues. [, , ]
  • Mouse models: Employed to study the impact of this compound on arterial thrombosis using a carotid artery photochemical injury model. []

Q13: Are there clinical trials evaluating the efficacy of this compound?

A17: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound-eluting stents in patients with coronary artery disease. These trials include RESOLUTE, ENDEAVOR II, ZoMaxx I, ISAR-TEST 5, BIONICS, OPTIMIZE, SEZE, and others. [, , , , , , , , ]

Q14: What is the safety profile of this compound-eluting stents?

A19: Clinical trials have investigated the safety of this compound-eluting stents, focusing on adverse events such as stent thrombosis, myocardial infarction, and target lesion revascularization. [, , , , , , , , ] While these stents have generally shown a favorable safety profile, some studies suggest potential for late stent malapposition and peri-strut inflammation. [, ]

Q15: What are the strategies for improving this compound delivery to coronary arteries?

A21: Drug-eluting stents represent a targeted drug delivery approach, providing localized release of this compound directly to the site of coronary artery intervention. [, , , , ] The choice of polymer, stent design, and drug loading can be optimized to control drug release kinetics and achieve desired therapeutic levels within the target tissue. [, ]

Q16: What analytical methods are used to characterize and quantify this compound?

A16: Several analytical methods are employed in the research, including:

  • High-performance liquid chromatography (HPLC): Used to determine the content of this compound on drug-eluting stents. []
  • Liquid chromatography/tandem mass spectrometry (LC/MS/MS): Applied to quantify this compound concentrations in biological samples, such as rabbit artery tissue and swine arteries. [, , ]
  • Ion-trap MSn and high-resolution mass spectrometry: Employed to identify and characterize this compound metabolites generated by human liver microsomes. []

Q17: Are there studies on the environmental impact of this compound?

A17: The research focuses on the medical applications of this compound and does not address its environmental impact or degradation. [1-30]

Q18: Are there studies investigating the dissolution and solubility of this compound?

A25: While the research does not specifically discuss dissolution and solubility studies, the development of analytical methods for quantifying this compound in biological matrices implicitly requires understanding its solubility characteristics. [, ]

Q19: How are analytical methods for this compound validated?

A26: Studies involving the development of LC/MS/MS methods for quantifying this compound in biological samples demonstrate a rigorous validation process. [, ] This typically includes evaluating key parameters such as linearity, accuracy, precision, recovery, and stability. [, ]

Q20: Are there details about quality control measures for this compound-eluting stents?

A20: The research primarily focuses on the scientific and clinical aspects of this compound. [1-30] It does not provide detailed information on specific quality control measures during manufacturing or distribution.

Q21: Is there information on the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, or biodegradability of this compound?

A21: These specific aspects are not covered in the provided research papers, which primarily focus on other aspects of this compound. [1-30]

Q22: What are the alternatives to this compound-eluting stents?

A29: Several alternative drug-eluting stents exist, utilizing different antiproliferative agents, such as sirolimus, paclitaxel, everolimus, and biolimus. [, , , , , , , ] Each stent type has its own unique characteristics in terms of efficacy, safety, and polymer properties. Clinical trials have compared these different stent types to determine their relative benefits and risks.

Q23: Are there any head-to-head comparisons between this compound-eluting stents and other drug-eluting stents?

A30: Yes, numerous clinical trials have directly compared this compound-eluting stents with other drug-eluting stents, including sirolimus-eluting stents, paclitaxel-eluting stents, and everolimus-eluting stents. [, , , , , , ] These trials provide valuable insights into the comparative efficacy, safety, and long-term outcomes of different stent types.

Q24: Are there strategies for recycling this compound-eluting stents or managing their waste?

A24: The research does not cover recycling or waste management strategies for this compound-eluting stents. [1-30]

Q25: How has the development of this compound-eluting stents contributed to the field of interventional cardiology?

A25: this compound-eluting stents represent a significant advancement in the treatment of coronary artery disease. They have been instrumental in reducing restenosis rates and improving long-term outcomes for patients undergoing percutaneous coronary intervention.

Q26: Are there any cross-disciplinary applications of this compound?

A33: Research exploring the anti-cancer potential of this compound highlights its potential for cross-disciplinary applications. [, ] Its ability to inhibit mTOR, a key regulator of cell growth and proliferation, makes it a promising candidate for cancer therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。